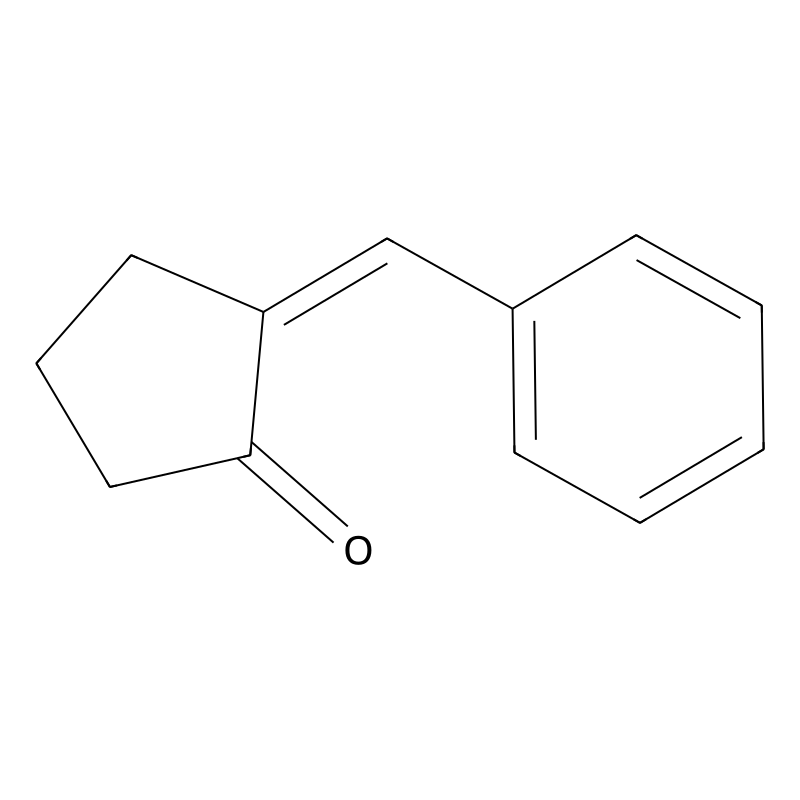

2-Benzylidenecyclopentanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-Benzylidenecyclopentanone is an organic compound characterized by the formula C₁₂H₁₂O. It features a cyclopentanone ring with a benzylidene group attached at the second position. This compound exhibits a unique structure that contributes to its reactivity and biological activity. The molecular structure includes a carbonyl group (C=O) and an alkene (C=C) due to the presence of the benzylidene moiety, which enhances its potential for various

- Aldol Condensation: This compound can undergo aldol condensation, where it reacts with other carbonyl compounds to form larger β-hydroxy ketones or aldehydes, which can further dehydrate to yield α,β-unsaturated carbonyl compounds .

- Photocyclization: Under irradiation, 2-benzylidenecyclopentanone can undergo photocyclization to yield complex cyclic structures, such as cyclopenta[b]quinolines, highlighting its utility in synthetic organic chemistry .

- Dithiocarbamic Acid Reaction: The compound reacts with dithiocarbamic acid under acidic conditions to form thiazine derivatives, showcasing its versatility in forming heterocyclic compounds .

Research indicates that 2-benzylidenecyclopentanone and its derivatives exhibit various biological activities:

- Antimicrobial Properties: Some derivatives have shown promising antimicrobial activity against various bacterial strains, making them candidates for pharmaceutical applications .

- Antioxidant Activity: Studies suggest that compounds derived from 2-benzylidenecyclopentanone possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

- Potential Anticancer Activity: Preliminary studies indicate that certain derivatives may exhibit anticancer properties, warranting further investigation into their mechanisms of action and therapeutic potential .

Several methods are employed for synthesizing 2-benzylidenecyclopentanone:

- Aldol Condensation: This method involves the reaction of cyclopentanone with benzaldehyde in the presence of a base catalyst, leading to the formation of 2-benzylidenecyclopentanone .

- Irradiation Techniques: The use of UV irradiation on substituted oximes derived from 2-benzylidenecyclopentanone has been explored to synthesize various alkoxy and hydroxy derivatives efficiently .

- Reflux Methods: A common laboratory technique involves heating a mixture of cyclopentanone and benzaldehyde under reflux conditions, often using solvents like ethanol or dioxane to facilitate the reaction .

2-Benzylidenecyclopentanone finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Dyes and Pigments: Modified derivatives are utilized in dye chemistry due to their ability to absorb light and impart color .

- Material Science: Its derivatives are explored for use in photopolymerization processes, particularly in two-photon polymerization techniques for creating advanced materials .

Studies on interaction mechanisms involving 2-benzylidenecyclopentanone reveal interesting insights:

- Reactivity with Nucleophiles: The carbonyl group in 2-benzylidenecyclopentanone is susceptible to nucleophilic attack, allowing it to participate in various nucleophilic addition reactions. This property is exploited in synthesizing diverse chemical entities .

- Complex Formation: The compound can form complexes with transition metals, which may alter its reactivity and stability, offering pathways for catalysis in organic reactions .

Several compounds share structural similarities with 2-benzylidenecyclopentanone. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Benzylidene-1-indanone | Indanone derivative | More rigid structure due to fused ring system |

| 2-Benzylidene-3-cyclohexenone | Cyclohexenone derivative | Exhibits different reactivity patterns due to ring strain |

| 4-Benzylidene-cyclohexanone | Cyclohexanone derivative | Different substitution pattern affecting biological activity |

The uniqueness of 2-benzylidenecyclopentanone lies in its specific cyclopentane framework combined with the benzylidene group, which influences its reactivity and biological properties differently compared to its analogs.